Tridecane

Catalog No.
S581748
CAS No.
629-50-5
M.F
C13H28
M. Wt
184.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecane

CAS Number

629-50-5

Product Name

Tridecane

IUPAC Name

tridecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

InChI

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3

InChI Key

IIYFAKIEWZDVMP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC

Solubility

2.55e-08 M
4.7e-06 mg/mL at 25 °C
In water, 0.0047 mg/L
Very soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride

Synonyms

n-tridecane, tridecane

Canonical SMILES

CCCCCCCCCCCCC
  • Chemical Formula: CH₃(CH₂)₁₁CH₃ []
  • Origin: Tridecane occurs naturally in various plant essential oils like those from okra (Abelmoschus esculentus) []. It's also found in the defensive secretions of some insects like the southern green shield bug and the stink bug Cosmopepla bimaculata [].
  • Significance in Research: Tridecane serves primarily as a reference standard in analytical techniques like gas chromatography for identifying and quantifying other alkanes in food, biological samples, and industrial materials [, ].

Molecular Structure Analysis

Tridecane has a linear structure with thirteen carbon atoms (C13) each bonded to two hydrogen atoms (H28) except for the two terminal carbons, which each bond to three hydrogens (CH3). This structure results in a non-polar molecule with weak intermolecular forces.


Chemical Reactions Analysis

C13H28 + 21O2 -> 13CO2 + 14H2O (heat)

Under specific conditions, alkanes can undergo halogenation reactions (substitution of a hydrogen atom with a halogen atom like chlorine) but these typically require strong catalysts or high temperatures.


Physical And Chemical Properties Analysis

  • Melting Point: -5 to -4 °C [, ]
  • Boiling Point: 234 °C [, ]
  • Density: 0.756 g/mL at 25°C []
  • Solubility: Insoluble in water, soluble in organic solvents like non-polar hydrocarbons [].
  • Stability: Tridecane is relatively stable at room temperature but can react with strong oxidizing agents [].

Mechanism of Action (Not Applicable)

Tridecane lacks a specific biological function and doesn't exhibit a defined mechanism of action within organisms.

  • Flammability: Tridecane is a combustible liquid with a flash point of 94 °C []. It can pose a fire hazard if exposed to heat or ignition sources.
  • Toxicity: Data on specific toxicity of tridecane is limited. However, alkanes with similar chain lengths generally exhibit low to moderate acute toxicity upon ingestion or inhalation.
  • Safety Precautions: Standard laboratory safety protocols for handling flammable liquids should be followed when working with tridecane. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and using a fume hood for potential vapors.

Distillation Chaser

In laboratory settings, tridecane plays a crucial role in the process of distillation. Due to its high boiling point (366 °C) and immiscibility with water, tridecane acts as a distillation chaser [1]. It is added to the distillation flask towards the end of the process to help remove the last traces of the desired product along with it as it boils and rises in the apparatus [1]. This ensures a more complete recovery of the target compound from the distillation mixture [1].

[1] Tridecane: High Purity Chemical Compound for Versatile Applications Procurenet Limited:

Physical Description

Tridecane appears as an oily straw yellow clear liquid with a hydrocarbon odor. Flash point 190-196°F. Specific gravity 0.76. Boiling point 456°F. Repeated or prolonged skin contact may irritate or redden skin, progressing to dermatitis. Exposure to high concentrations of vapor may result in headache and stupor.
Liquid

Color/Form

Colorless liquid
An oily straw yellow clear liquid

XLogP3

6.6

Boiling Point

455.7 °F at 760 mm Hg (NTP, 1992)
235.4 °C

Flash Point

175 °F (USCG, 1999)
94 °C (201 °F) - closed cup

Density

0.756 (USCG, 1999)
0.7564 g/cu cm at 20 °C

LogP

log Kow = 6.73 (est)

Odor

Hydrocarbon odo

Melting Point

22.1 °F (NTP, 1992)
-5.3 °C
Fp -5.5 °
-5.35 °C
-5.5°C

UNII

A3LZF0L939

GHS Hazard Statements

Aggregated GHS information provided by 456 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 456 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 454 of 456 companies with hazard statement code(s):;
H304 (94.71%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Tridecane is a colorless to straw-yellow clear oily liquid. It is not very soluble in water. n-Tridecane is found in crude oil. It is also found naturally in many edible plants as well as different foods. It has been detected in drinking water and in the tissues of various fish and animals. USE: n-Tridecane is an important commercial chemical used to make other chemicals, as a solvent and as an ingredient in gasoline and diesel and jet fuel. EXPOSURE: Workers that use n-tridecane may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in gasoline or diesel exhaust. Exposure may also occur by eating food or drinking water containing n-tridecane. If n-tridecane is released to the environment it will be broken down in air. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: Lung damage, severely impaired breathing, and even death can occur in humans if liquid is breathed into lungs (aspiration). No additional data on the potential for n-tridecane to cause toxic effects in humans were available. Skin irritation was observed in laboratory animals exposed by direct skin contact. Skin tumors occurred in mice following direct skin exposure combined with UV light exposure. No additional data on the potential for n-tridecane to cause cancer or other toxic effects in laboratory animals were available. Data on the potential for n-tridecane to cause birth defects or reproductive effects in laboratory animals were not available. The potential for n-tridecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

less than 0.52 mm Hg (USCG, 1999)
0.06 mmHg
0.0375 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

629-50-5

Wikipedia

Tridecane

Biological Half Life

12.00 Days
10.72 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/
Isolated from kerosene and gas oil fractions by fractional distillation.
ISOLATION OF N-PARAFFINS (C9-C17) FROM KEROSENE & GAS OIL FRACTIONS OF CRUDE OIL BY SELECTIVE ADSORPTION WITH MOLECULAR SIEVES OR ADDUCTION WITH UREA FOLLOWED BY FRACTIONAL DISTILLATION TO PRODUCE THE DESIRED MIXT OF N-PARAFFINS

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Tridecane: ACTIVE

Analytic Laboratory Methods

The alkanes to C17 may be collected on charcoal, the higher members as particulate matter on filters, and determined by gas chromatography. /Alkanes/
Mass fragmentography analysis of emissions from animal rendering factories.
Isolation by steam distillation and analysis of sediment by gas chromatography-flame ionization.
A quantitative procedure is described for the determination of the toxic materials, alkane and methylnaphthalene compounds in shellfish tissues. Fresh shellfish (less than 100 g) was refluxed for 1 hour. The solvent was separated and extracted with C6-H14, which was then dried and concentrated and added to a silicic acid column. The column was eluted. The fractions were separated into their component hydrocarbons by gas chromatography. This procedure allowed recovery of more than 70% of the alkanes and methylnaphthalenes added to tissues, and minimum detectable levels were 0.08 to 0.15 and 0.03 to 0.04 ug/g, respectively.
Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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